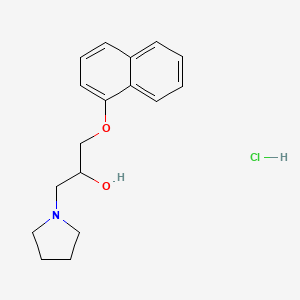

![molecular formula C6H3N3O2S B2867468 4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol CAS No. 1753-78-2](/img/structure/B2867468.png)

4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

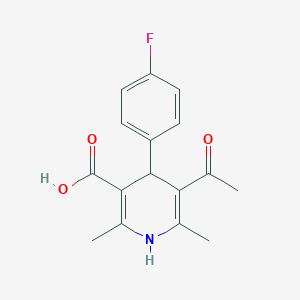

4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol is a chemical compound with the molecular formula C6H3N3O2S and a molecular weight of 181.17 . It is also known by the synonym 2,1,3-Benzothiadiazol-5-ol, 4-nitroso- .

Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The specific molecular structure of this compound was not found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and toxicity, were not found in the available resources .Applications De Recherche Scientifique

Synthesis and Medicinal Applications

The compound 4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol and its derivatives have been explored in various scientific research areas, particularly focusing on synthetic methodologies and medicinal applications. For instance, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions showcases the compound's utility in accessing pharmacologically relevant derivatives. These derivatives have potential applications in biological, medicinal, and industrial fields due to their unique chemical structures and properties (Fülöpová et al., 2015).

Corrosion Inhibition

Another significant area of research involving derivatives of this compound is in the field of corrosion inhibition. Studies have indicated that certain 2,5-disubstituted 1,3,4-thiadiazoles, related to the chemical structure of interest, exhibit good inhibition properties for mild steel in corrosive environments. This underscores the potential of these compounds in developing effective corrosion inhibitors, which is crucial for protecting industrial materials and infrastructure (Bentiss et al., 2007).

Antimicrobial and Anti-leishmanial Activities

The antimicrobial and anti-leishmanial activities of thiadiazole derivatives have been thoroughly investigated, revealing the compound's potential in treating infectious diseases. For example, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines showed promising anti-leishmanial activity against the promastigote form of Leishmania major. Such studies highlight the therapeutic potential of these compounds in addressing neglected tropical diseases (Tahghighi et al., 2012).

Solid-Phase Synthesis and Quality Control in Anticonvulsant Development

The solid-phase synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, which are structurally related to this compound, demonstrates the compound's relevance in medicinal chemistry. These compounds, derived from polymer-supported α-amino acids, show promise as anticonvulsants. Additionally, quality control methods for these anticonvulsant candidates have been developed, indicating the rigorous assessment these compounds undergo during the drug development process (Sych et al., 2018).

Mécanisme D'action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which includes 4-nitrosobenzo[c][1,2,5]thiadiazol-5-ol, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound involves its interaction with light. It is part of the electron donor-acceptor (D-A) systems based on the BTZ motif, which have been used as potential visible-light organophotocatalysts . The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .

Biochemical Pathways

Btz-based compounds have been used in photoredox catalysis, a powerful tool for enabling organic transformations .

Pharmacokinetics

It has a melting point of 170-175 °C, a predicted boiling point of 358.3±27.0 °C, and a predicted density of 1.90±0.1 g/cm3 . Its pKa is predicted to be 5.71±0.40 .

Result of Action

Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as light, given its potential use as a visible-light organophotocatalyst . The rise of photoredox catalysis has been driven by the desire to perform environmentally sustainable chemistry, including the use of light as a “traceless” reagent .

Propriétés

IUPAC Name |

4-nitroso-2,1,3-benzothiadiazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2S/c10-4-2-1-3-5(6(4)7-11)9-12-8-3/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYKSAUWQLXGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1O)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

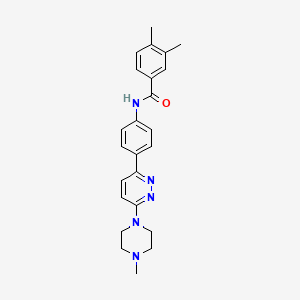

![4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2867386.png)

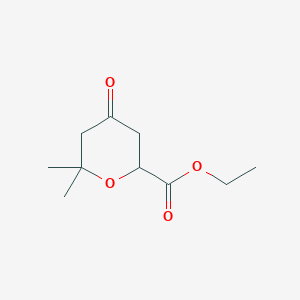

![9-(4-butoxyphenyl)-2-(3-methoxybenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2867391.png)

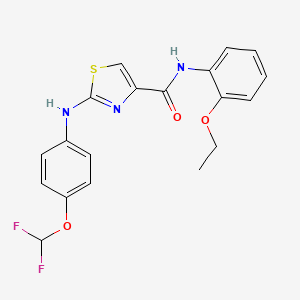

![3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2867394.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylcarbamoyl]benzoate](/img/structure/B2867396.png)

![(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2867397.png)